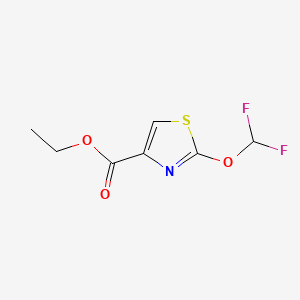
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a research chemical since the early 2000s. MDPV has been reported to have stimulant effects similar to amphetamines and cocaine, and it has been associated with a range of adverse effects, including addiction, psychosis, and death.
Wirkmechanismus
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone also acts as a norepinephrine reuptake inhibitor and a serotonin reuptake inhibitor, which contributes to its overall effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been found to have a range of biochemical and physiological effects on the central nervous system. It has been reported to increase locomotor activity, induce hyperthermia, and cause anorexia in animal models. In humans, 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been associated with a range of adverse effects, including agitation, paranoia, hallucinations, and cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine system and its role in addiction and other psychiatric disorders. However, the use of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone in research is limited by its potential for abuse and its adverse effects on human health.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders that target the dopamine system. Another area of interest is the development of new synthetic cathinones that have fewer adverse effects than 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone. Additionally, further research is needed to fully understand the mechanisms of action of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone and its effects on the central nervous system.
Synthesemethoden
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and 4-methylphenyl-2-nitropropene (4-MeP2NP) using a reductive amination reaction. The reaction is typically carried out using sodium borohydride as a reducing agent and an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone.
Eigenschaften
CAS-Nummer |
1391054-19-5 |
|---|---|
Produktname |
1-(4-Methylphenyl)-3-(1-(4-methoxynaphthalenyl))-1-propanone |
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.389 |
IUPAC-Name |
3-(4-methoxynaphthalen-1-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C21H20O2/c1-15-7-9-17(10-8-15)20(22)13-11-16-12-14-21(23-2)19-6-4-3-5-18(16)19/h3-10,12,14H,11,13H2,1-2H3 |
InChI-Schlüssel |
OAEYOACAIORYEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



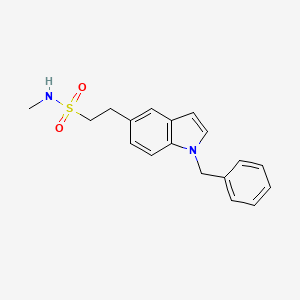
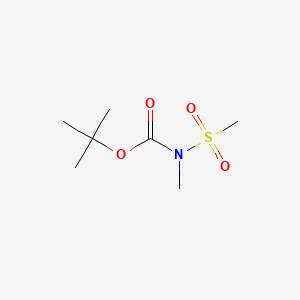
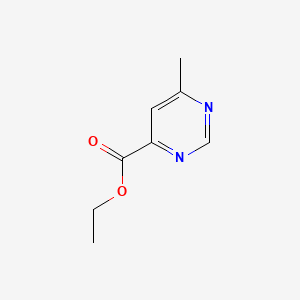
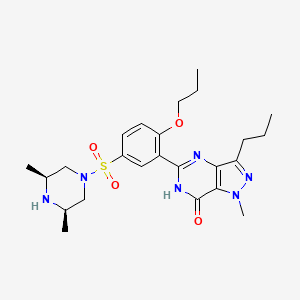
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
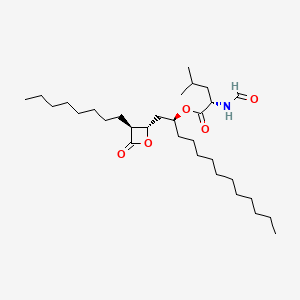
![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

